N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.316 g/mol This compound is characterized by the presence of an aminopyridine moiety attached to a phenyl ring, which is further linked to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of the Aminopyridine Intermediate: The starting material, 5-bromopyridine, undergoes an amination reaction to introduce the amino group at the 3-position, yielding 5-aminopyridine.
Coupling with Phenyl Derivative: The 5-aminopyridine is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure.
Introduction of the Methanesulfonamide Group: Finally, the biphenyl intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- N-(4-(5-aminopyridin-3-yl)phenyl)acetamide
- N-(4-(5-aminopyridin-3-yl)phenyl)benzenesulfonamide
- N-(4-(5-aminopyridin-3-yl)phenyl)urea
Comparison: N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[4-(5-aminopyridin-3-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-18(16,17)15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8,15H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNBVHZTLQEZSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745302 |
Source
|
Record name | N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-12-2 |
Source
|
Record name | N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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